Deoxyfructosylglutamine

Beschreibung

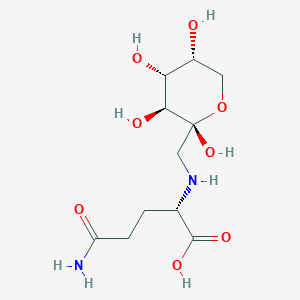

Deoxyfructosylglutamine (DFG) is a specialized metabolite classified as an opine, a group of compounds involved in plant-bacteria interactions. Structurally, DFG consists of glutamine conjugated with deoxyfructose via an Amadori rearrangement. Its biosynthesis occurs through two distinct pathways:

- Enzymatic synthesis: Mediated by the mas2' gene located on T-DNA transferred from Agrobacterium tumefaciens B6 during plant tumorigenesis .

- Non-enzymatic synthesis: Generated spontaneously in normal plant tissues via the Amadori reaction, a Maillard process involving glutamine and reducing sugars .

DFG serves as a nutrient source for specific bacterial strains, facilitating symbiotic relationships. Its dual origin—both pathogenic (via Agrobacterium T-DNA) and physiological (via spontaneous reactions)—highlights its unique ecological role .

Eigenschaften

IUPAC Name |

(2S)-5-amino-5-oxo-2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O8/c12-7(15)2-1-5(10(18)19)13-4-11(20)9(17)8(16)6(14)3-21-11/h5-6,8-9,13-14,16-17,20H,1-4H2,(H2,12,15)(H,18,19)/t5-,6+,8+,9-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIATPDKUZZXAT-VISRLPHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CNC(CCC(=O)N)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@](O1)(CN[C@@H](CCC(=O)N)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Deoxyfructosylglutamine can be synthesized through the Maillard reaction, where a reducing sugar such as glucose reacts with an amino acid like glutamine . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the Amadori product. The specific reaction conditions, such as temperature and pH, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods to enhance the efficiency and selectivity of the reaction. Enzymes such as fructosamine 3-kinase can be used to catalyze the formation of this compound from its precursors . This approach can be advantageous in terms of scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Deoxyfructosylglutamine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert this compound back to its original amino acid and sugar components.

Substitution: This reaction involves the replacement of functional groups within the molecule, potentially altering its properties and reactivity.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of AGEs, while reduction can yield the original amino acid and sugar components .

Wissenschaftliche Forschungsanwendungen

Deoxyfructosylglutamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of deoxyfructosylglutamine involves its interaction with various enzymes and molecular targets. For example, fructosamine 3-kinase catalyzes the phosphorylation of this compound, leading to its degradation and the release of its components . This process is part of the cellular repair mechanism that prevents the accumulation of harmful AGEs.

Vergleich Mit ähnlichen Verbindungen

DFG vs. Mannopine

Mannopine, another opine, shares functional similarities with DFG but differs in structure, biosynthesis, and bacterial utilization:

Key Findings :

- Both DFG and mannopine are synthesized in plant tumors via T-DNA genes but rely on distinct enzymatic pathways (mas2' vs. mas1') .

- Mannopine import in A. tumefaciens B6 is mediated by dedicated genes (motA-D), whereas DFG’s bacterial utilization mechanism remains unclear .

DFG vs. L-Glutamine

L-Glutamine, a proteinogenic amino acid, serves as the precursor for DFG but diverges in biological roles:

Key Findings :

DFG vs. Other Amadori Compounds

Amadori compounds, formed via non-enzymatic Maillard reactions, share structural similarities with DFG:

| Parameter | This compound (DFG) | Fructosyllysine |

|---|---|---|

| Structure | Glutamine + deoxyfructose | Lysine + fructose |

| Formation | Enzymatic or non-enzymatic | Non-enzymatic Amadori reaction |

| Biological Role | Opine, bacterial nutrient | Advanced glycation end-product precursor |

| Stability | Stable in physiological conditions | Prone to further degradation |

Key Findings :

- Unlike fructosyllysine, DFG exhibits dual biosynthesis pathways, enabling its role in both pathogenic and physiological contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.